5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde
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Overview
Description
5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde typically involves the reaction of 5-(hydroxymethyl)furan-2-carbaldehyde with 3-(hydroxymethyl)-2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts and selective oxidation processes can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted furan derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde include:
- 5-(Hydroxymethyl)furan-2-carbaldehyde
- 3-(Hydroxymethyl)-2-methylpyrrolidine
- 5-(Hydroxymethyl)-2-furfural
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a furan ring and a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-8-9(6-13)4-5-12(8)11-3-2-10(7-14)15-11/h2-3,7-9,13H,4-6H2,1H3 |
InChI Key |
KZKAEHQCBPUBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1C2=CC=C(O2)C=O)CO |
Origin of Product |
United States |
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